Cas no 908833-98-7 (Ethyl 3-bromo-6-methylpyrazine-2-carboxylate)

Ethyl 3-bromo-6-methylpyrazine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-bromo-6-methylpyrazine-2-carboxylate
- 3-Bromo-6-methyl-pyrazine-2-carboxylic acid ethyl ester
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- インチ: 1S/C8H9BrN2O2/c1-3-13-8(12)6-7(9)10-4-5(2)11-6/h4H,3H2,1-2H3
- InChIKey: OHQCPPIPAGXVQD-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(=O)OCC)=NC(C)=CN=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 189
- トポロジー分子極性表面積: 52.1
- 疎水性パラメータ計算基準値(XlogP): 1.8
Ethyl 3-bromo-6-methylpyrazine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A099002666-5g |
Ethyl 3-bromo-6-methylpyrazine-2-carboxylate |
908833-98-7 | 97% | 5g |
$3993.00 | 2023-08-31 | |
Alichem | A099002666-10g |
Ethyl 3-bromo-6-methylpyrazine-2-carboxylate |
908833-98-7 | 97% | 10g |
$5628.00 | 2023-08-31 | |
Alichem | A099002666-25g |
Ethyl 3-bromo-6-methylpyrazine-2-carboxylate |
908833-98-7 | 97% | 25g |
$10552.50 | 2023-08-31 |
Ethyl 3-bromo-6-methylpyrazine-2-carboxylate 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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8. Book reviews
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9. Back matter
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
Ethyl 3-bromo-6-methylpyrazine-2-carboxylateに関する追加情報
Ethyl 3-bromo-6-methylpyrazine-2-carboxylate: A Comprehensive Overview
Ethyl 3-bromo-6-methylpyrazine-2-carboxylate, with the CAS number 908833-98-7, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of pyrazine derivatives, which are known for their unique electronic properties and versatile applications. The structure of Ethyl 3-bromo-6-methylpyrazine-2-carboxylate features a pyrazine ring with a bromine atom at position 3, a methyl group at position 6, and an ethyl carboxylate group at position 2. These substituents contribute to its distinct chemical reactivity and physical properties.
The synthesis of Ethyl 3-bromo-6-methylpyrazine-2-carboxylate typically involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the pyrazine ring system, thereby improving yield and purity. These developments underscore the importance of Ethyl 3-bromo-6-methylpyrazine-2-carboxylate as a valuable intermediate in organic synthesis.
Ethyl 3-bromo-6-methylpyrazine-2-carboxylate exhibits interesting electronic properties due to its conjugated pyrazine system. The presence of electron-withdrawing groups, such as the bromine atom and carboxylate ester, enhances the compound's ability to participate in π-electron interactions. This makes it a promising candidate for applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have demonstrated that incorporating Ethyl 3-bromo-6-methylpyrazine-2-carboxylate into polymer blends can significantly improve their charge transport properties, paving the way for its use in advanced electronic devices.
In addition to its electronic applications, Ethyl 3-bromo-6-methylpyrazine-2-carboxylate has shown potential in medicinal chemistry. The compound's ability to act as a ligand in metalloenzyme models has been explored, suggesting its role in drug design and development. Researchers have also investigated its anti-inflammatory and antioxidant properties, which could lead to novel therapeutic agents. These findings highlight the versatility of Ethyl 3-bromo-6-methylpyrazine-2-carboxylate across multiple scientific disciplines.
From a structural standpoint, Ethyl 3-bromo-6-methylpyrazine-2-carboxylate's molecular geometry plays a crucial role in its reactivity. The steric effects introduced by the methyl and ethoxy groups influence both its stability and reactivity under various reaction conditions. Computational studies using density functional theory (DFT) have provided insights into the compound's electronic structure, further enhancing our understanding of its behavior in different chemical environments.
Looking ahead, Ethyl 3-bromo-6-methylpyrazine-2-carboxylate is poised to play an increasingly important role in both academic research and industrial applications. Its unique combination of structural features and functional groups makes it an ideal candidate for exploring new chemical reactions and material properties. As research continues to uncover its full potential, this compound will undoubtedly contribute to advancements in fields ranging from electronics to pharmacology.
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